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Compound of Interest

Compound Name: PHA-782584

Cat. No.: B610079 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a cross-

validation of experimental results for prominent pan-PIM kinase inhibitors, offering a

comparative analysis of their biochemical potency and cellular activity. As the initially requested

compound, PHA-782584, could not be identified in scientific literature, this guide focuses on a

selection of well-characterized PIM kinase inhibitors: AZD1208, PIM447, GDC-0339, and CX-

6258, alongside the PIM-1 selective inhibitor SMI-4a.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of

constitutively active serine/threonine kinases, comprising three isoforms: PIM-1, PIM-2, and

PIM-3.[1] Overexpressed in various hematological malignancies and solid tumors, PIM kinases

play a crucial role in regulating cell proliferation, survival, and drug resistance, making them

attractive targets for anti-cancer therapies.[1][2] This guide summarizes key experimental data

for a selection of PIM kinase inhibitors to aid in the evaluation and selection of appropriate tools

for preclinical research.

Biochemical Potency: A Comparative Overview
The inhibitory activity of selected PIM kinase inhibitors against the three PIM isoforms is

presented below. The data, derived from various biochemical assays, highlights the potency

and selectivity profile of each compound.
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Compound PIM-1 PIM-2 PIM-3 Assay Type Reference

AZD1208 <5 nM (IC50) <5 nM (IC50) <5 nM (IC50)
Enzyme

Assay
[3]

0.2 nM (Kd) 0.88 nM (Kd) 0.76 nM (Kd) KINOMEscan [3]

PIM447

(LGH447)
6 pM (Ki) 18 pM (Ki) 9 pM (Ki)

Biochemical

Assay
[2]

GDC-0339 0.03 nM (Ki) 0.1 nM (Ki) 0.02 nM (Ki)
Biochemical

Assay
[4][5]

CX-6258 5 nM (IC50) 25 nM (IC50) 16 nM (IC50)
Radiometric

Assay
[6][7]

SMI-4a
17-24 nM

(IC50)

100 nM

(IC50)
-

Biochemical

Assay
[1][2][8][9]

0.6 µM (Ki) - -
Biochemical

Assay
[1]

Cellular Activity and Preclinical Efficacy
Beyond their biochemical potency, the cellular effects of these inhibitors are critical for their

therapeutic potential. The following table summarizes their impact on cancer cell lines and in

vivo models.
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Compound Cell Line(s)
Cellular
Effects

In Vivo
Efficacy

Reference

AZD1208

MOLM-16 (AML),

SK-N-AS, SK-N-

BE(2)

(Neuroblastoma)

Induces cell

cycle arrest and

apoptosis;

reduces

phosphorylation

of BAD, 4E-BP1,

p70S6K, and S6.

[3] Decreases

cell viability.[10]

Inhibits tumor

growth in AML

xenograft

models.[3]

[3][10]

PIM447

Multiple

Myeloma (MM)

cell lines

Induces cell

cycle disruption

and apoptosis;

decreases

phospho-Bad

(Ser112) and c-

Myc levels.[11]

[12]

Reduces tumor

burden and

prevents tumor-

associated bone

loss in a murine

MM model.[11]

[11][12]

GDC-0339 MM.1S (MM)

Cytostatic with

an IC50 of 0.1

µM.[4]

Efficacious in

RPMI8226 and

MM.1S human

multiple

myeloma

xenograft mouse

models.[13][14]

[4][13][14]

CX-6258
MV-4-11 (AML),

PC3 (Prostate)

Antiproliferative

activity (IC50 of

0.02-3.7 µM);

inhibits

phosphorylation

of Bad and 4E-

BP1.[6]

Dose-dependent

tumor growth

inhibition in MV-

4-11 and PC3

xenografts.[15]

[6][15]

SMI-4a Pancreatic,

leukemic,

Inhibits cell

growth, causes

Reduces tumor

size in a mouse

[2]
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prostate cancer

cells

cell cycle arrest,

and reverses

anti-apoptotic

activity of PIM-1.

[2]

model.[2]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.
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Caption: PIM Kinase Signaling Pathway and Points of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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